

Isomers of 5-Bromo-1-hexene and their properties

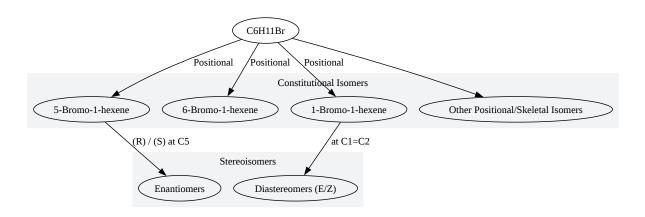
Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of **5-Bromo-1-hexene** and their Properties

Introduction

5-Bromo-1-hexene, with the chemical formula C₆H₁₁Br, is a valuable bifunctional molecule in organic synthesis.[1][2][3][4] Its structure incorporates both an alkene and a secondary alkyl bromide, allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of **5-bromo-1-hexene**, its various isomers, their physicochemical and spectroscopic properties, and detailed experimental protocols relevant to their synthesis. The content is tailored for researchers, scientists, and professionals in drug development who may utilize such compounds as intermediates and building blocks in the synthesis of complex molecules.

Isomerism in Bromohexenes


Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. For C₆H₁₁Br, this leads to a variety of constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers differ in the connectivity of their atoms. For bromo-1-hexene, the primary isomers involve changing the position of the bromine atom along the hexene backbone. Other constitutional isomers involve altering the position of the double bond or the branching of the carbon chain. Key positional isomers of bromo-1-hexene are detailed below.

- **5-Bromo-1-hexene**: The primary subject of this guide, featuring a chiral center at the C-5 position.[4]
- 6-Bromo-1-hexene: A terminal alkyl bromide, often used to introduce a 5-hexenyl group.[5][6]
- 1-Bromo-1-hexene: A vinyl bromide, which exists as E/Z (cis/trans) isomers.[7][8]
- 5-Bromo-2-hexene: An internal alkene with a bromine at the C-5 position.[9]

Click to download full resolution via product page

Stereoisomers

Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of atoms.

• Enantiomers of **5-Bromo-1-hexene**: The carbon atom at position 5 is bonded to four different groups (a hydrogen atom, a methyl group, a bromo group, and a -CH₂CH₂CH=CH₂ group), making it a chiral center. Therefore, **5-bromo-1-hexene** exists as a pair of non-superimposable mirror images known as enantiomers: (R)-**5-bromo-1-hexene** and (S)-**5-bromo-1-hexene**.[10]

• Geometric Isomers: Isomers like 1-bromo-1-hexene and 5-bromo-2-hexene possess a carbon-carbon double bond with two different substituents on each carbon, leading to E/Z (trans/cis) isomerism.[7][11] For instance, (E)-1-bromohex-1-ene and (Z)-1-bromohex-1-ene are geometric isomers.[7][8]

Physicochemical and Spectroscopic Properties

The properties of bromohexene isomers vary significantly with the positions of the functional groups. The following tables summarize key quantitative data for comparison.

Physicochemical Properties

Property	5-Bromo-1-hexene	6-Bromo-1-hexene	trans-1-Bromo-1- hexene
CAS Number	4558-27-4[4]	2695-47-8[5]	13154-13-7[7]
Molecular Formula	C ₆ H ₁₁ Br[4]	C ₆ H ₁₁ Br[5]	C ₆ H ₁₁ Br[7]
Molecular Weight	163.06 g/mol [4]	163.06 g/mol [5]	163.06 g/mol [7]
Boiling Point	135-137 °C (lit.)	47-51 °C / 16 mmHg (lit.)[5]	Not available
Density	1.223 g/mL at 25 °C (lit.)	1.22 g/mL at 25 °C (lit.)[5]	Not available
Refractive Index (n20/D)	1.465 (lit.)	1.465 (lit.)[5]	Not available

Spectroscopic Data

Spectroscopic analysis is crucial for distinguishing between isomers and confirming their structures.

Isomer	¹H NMR (CDCl₃, δ ppm)	¹³C NMR (CDCl₃, δ ppm)	IR (cm ⁻¹)	Mass Spectrum (m/z)
5-Bromo-1- hexene	5.8 (m, 1H, - CH=), 5.0 (m, 2H, =CH ₂), 4.1 (m, 1H, -CHBr-), 2.2 (m, 2H), 1.9 (m, 2H), 1.7 (d, 3H, -CH ₃)	137.8, 115.5, 55.0, 38.5, 33.2, 26.5	Gas phase spectrum available via NIST.[1] Key peaks: C=C stretch (~1640), C-H alkene (~3070).[12]	Molecular ion peak not prominent. Major fragments at 83 (M-Br) and 41.[2]
6-Bromo-1- hexene	5.79 (m, 1H, - CH=), 5.0 (m, 2H, =CH ₂), 3.41 (t, 2H, -CH ₂ Br), 2.09 (q, 2H), 1.88 (m, 2H), 1.54 (m, 2H)[13]	138.27, 115.14, 33.87, 32.95, 32.29, 27.48[13]	Key peaks: C=C stretch (~1642), C-Br stretch (~560-620).[12]	Molecular ion at 162/164 (bromine isotopes). Major fragments at 83 (M-Br) and 41.[6]

Synthesis and Experimental Protocols

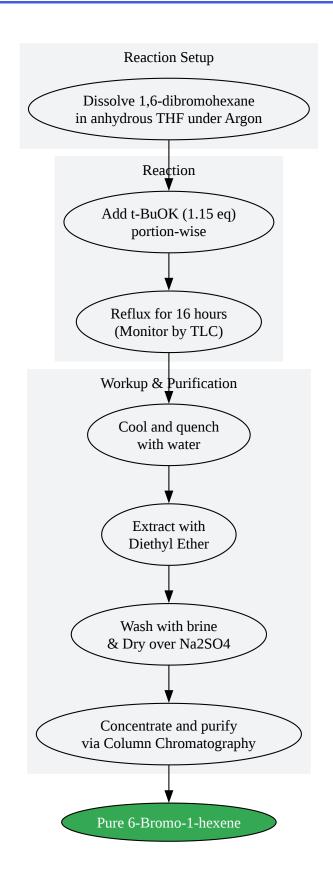
The synthesis of bromohexene isomers can be achieved through various standard organic reactions. Below are representative protocols.

Protocol: Synthesis of 6-Bromo-1-hexene via Dehydrobromination

This protocol describes the synthesis of 6-bromo-1-hexene from 1,6-dibromohexane, a common and effective method.[13]

Materials:

- 1,6-dibromohexane
- Potassium tert-butoxide (t-BuOK)



- Anhydrous tetrahydrofuran (THF)
- · Diethyl ether
- Saturated brine solution
- Anhydrous sodium sulfate
- · Petroleum ether

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,6-dibromohexane (1 eq.) in anhydrous THF (to make a 0.1 M solution) under an argon atmosphere.
- Base Addition: Add potassium tert-butoxide (1.15 eq.) portion-wise to the stirred solution over 30 minutes.
- Reflux: Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Quenching: After completion, cool the mixture to room temperature and quench by adding deionized water.
- Extraction: Dilute the mixture with diethyl ether. Separate the organic and aqueous layers. Extract the aqueous layer multiple times with diethyl ether.
- Washing and Drying: Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
- Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield pure 6-bromo-1-hexene.[13]

Click to download full resolution via product page

General Approach for Chiral Synthesis of (R/S)-5-Bromo-1-hexene

The enantiomers of **5-bromo-1-hexene** can be synthesized from the corresponding chiral 1-hexen-5-ol.

- Starting Material: Begin with an enantiomerically pure precursor, such as (R)- or (S)-1-hexen-5-ol. These can be obtained through asymmetric reduction of 1-hexen-5-one or resolution of the racemic alcohol.
- Bromination: Convert the chiral alcohol to the corresponding bromide. A common method is the Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), which typically proceeds with inversion of stereochemistry. Alternatively, using phosphorus tribromide (PBr₃) can also be effective.
- Purification: The resulting chiral 5-bromo-1-hexene is then purified, usually by distillation or column chromatography, taking care to avoid conditions that might lead to racemization.

Chemical Reactivity and Applications in Drug Development

The dual functionality of bromohexenes makes them versatile synthetic intermediates.

- Alkene Reactivity: The terminal double bond can undergo various addition reactions (e.g., hydroboration-oxidation, epoxidation, halogenation) and is a substrate for metathesis and polymerization reactions.[14]
- Alkyl Bromide Reactivity: The bromine atom can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, alkoxides) in S_n2 reactions. It is also readily converted into an organometallic species, such as a Grignard reagent (R-MgBr) or an organolithium compound, by reaction with magnesium or lithium metal, respectively.

In the context of drug development, these compounds serve as critical building blocks. For example, 6-bromo-1-hexene can be used to introduce a five-carbon chain with a terminal double bond onto a core scaffold. This hexenyl moiety can be crucial for binding to a biological target or can serve as a handle for further functionalization, such as in click chemistry or cross-

coupling reactions. The stereocenters in chiral isomers like (R)- and (S)-**5-bromo-1-hexene** are particularly important, as biological systems are often highly sensitive to the stereochemistry of interacting molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-Bromo-1-hexene [webbook.nist.gov]
- 2. 5-Bromo-1-hexene [webbook.nist.gov]
- 3. 5-Bromo-1-hexene [webbook.nist.gov]
- 4. 5-Bromohex-1-ene | C6H11Br | CID 138294 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-溴-1-己烯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-Hexene, 6-bromo- [webbook.nist.gov]
- 7. trans-1-Bromo-1-hexene | C6H11Br | CID 5362769 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. 5-Bromohex-2-ene | C6H11Br | CID 53438987 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Bromo-hex-1-en-3-yne | C12H14Br2 | CID 171396429 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. 6-Bromo-1-hexene synthesis chemicalbook [chemicalbook.com]
- 14. Solved 52. 5-Hexene-1-ol when treated with bromine in water | Chegg.com [chegg.com]
- To cite this document: BenchChem. [Isomers of 5-Bromo-1-hexene and their properties].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1607039#isomers-of-5-bromo-1-hexene-and-their-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com